molecular formula C10H9FO4 B13168688 2-(3-Fluorophenyl)-2-methylpropanedioic acid

2-(3-Fluorophenyl)-2-methylpropanedioic acid

Cat. No.: B13168688
M. Wt: 212.17 g/mol
InChI Key: DNHRUUJTHBAACW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpropanedioic acid (C₁₂H₁₁FO₆, molecular weight: 270.21 g/mol) is a malonic acid derivative featuring a 3-fluorophenyl group and a methyl group attached to the central carbon of the propanedioic acid backbone (HOOC–C(CH₃)(C₆H₄F-3)–COOH). While direct synthesis data for this compound are unavailable in the provided evidence, its analogs (e.g., 2-[(3-fluorophenyl)methyl]-2-methylpropanedioic acid, CymitQuimica) suggest applications as building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-methylpropanedioic acid

InChI

InChI=1S/C10H9FO4/c1-10(8(12)13,9(14)15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

DNHRUUJTHBAACW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Malonic Ester Condensation Route

One common approach involves the condensation of a fluorophenyl-substituted benzyl halide with malonic acid diesters under basic conditions, followed by hydrolysis and decarboxylation:

  • Step 1: Alkylation of Malonic Ester

    React 3-fluorobenzyl chloride with diethyl methylmalonate in the presence of an organic base (e.g., sodium methoxide or potassium carbonate) in anhydrous methanol or polar aprotic solvents. This produces diethyl 2-(3-fluorobenzyl)-2-methylmalonate.

  • Step 2: Hydrolysis and Decarboxylation

    The diester is hydrolyzed under aqueous alkaline conditions (e.g., KOH or NaOH in water/ethanol) to the corresponding malonic acid derivative, 2-(3-fluorobenzyl)-2-methylpropanedioic acid. Subsequent thermal decarboxylation at elevated temperatures (100–200 °C) yields 3-(3-fluorophenyl)-2-methylpropionic acid if desired.

  • Step 3: Isolation and Purification

    Acidification with hydrochloric acid precipitates the product, which can be purified by recrystallization.

This method is supported by the preparation of related fluorophenyl malonic acids in patent literature, demonstrating yields of 80% or higher under optimized conditions.

Knoevenagel Condensation Using 3-Fluorobenzaldehyde

An alternative method involves the Knoevenagel condensation of 3-fluorobenzaldehyde with methylmalonic acid or its derivatives:

  • Step 1: Condensation

    Mix 3-fluorobenzaldehyde with methylmalonic acid in the presence of a base catalyst such as piperidine or ammonium acetate, often in pyridine or ethanol solvent. The reaction proceeds under reflux conditions to form 2-(3-fluorophenyl)-2-methylpropenoic acid intermediates.

  • Step 2: Hydrogenation or Further Functionalization

    The unsaturated intermediate can be hydrogenated or further chemically modified to achieve the saturated 2-(3-fluorophenyl)-2-methylpropanedioic acid.

This approach was demonstrated in research where 3-(3-fluorophenyl)-2-methylacrylic acid was synthesized from 3-fluorobenzaldehyde and methylmalonic acid with piperidine as catalyst.

Halogenation and Substitution Reactions

In some synthetic schemes, halogenated intermediates such as 2-(3-halogeno-4-nitrophenyl)-2-methylmalonic acid diesters are prepared and then converted to the target compound by nucleophilic substitution or reduction steps. For example:

  • Diazotization and halogenation of amino-substituted phenylpropionic acids.
  • Nucleophilic substitution with thiophenol or other nucleophiles to introduce functional groups.
  • Reduction of nitro groups to amines followed by further functionalization.

These steps are often part of more complex synthetic routes toward related pharmaceutical compounds but provide insight into the versatility of the malonic acid scaffold.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Alkylation of malonic ester 3-fluorobenzyl chloride, diethyl methylmalonate, base (K2CO3), DMSO or methanol 25–70 °C 50–80 Stirring 4–6 hours; polar aprotic solvents preferred
Hydrolysis and decarboxylation KOH or NaOH aqueous solution, reflux 80–100 °C 80–90 Acidify to precipitate product
Knoevenagel condensation 3-fluorobenzaldehyde, methylmalonic acid, piperidine, pyridine Reflux (~100 °C) 70–85 Reflux for several hours
Diazotization and halogenation Amino acid salt, halogenating agents (KI, CuCl), acidic conditions -10 to 100 °C Variable Used for halogenated intermediates

Analytical Characterization

Typical characterization techniques for confirming the structure and purity include:

Chemical Reactions Analysis

2-(3-Fluorophenyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpropanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, properties, and applications of 2-(3-fluorophenyl)-2-methylpropanedioic acid with analogous compounds:

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Groups Applications Safety Data
2-(3-Fluorophenyl)-2-methylpropanedioic acid C₁₂H₁₁FO₆ 270.21 3-Fluorophenyl, methyl Two carboxylic acids Synthetic intermediate (inferred) Limited data; handle with PPE
2-(3-Fluorophenyl)-2-methylpropanoic acid C₁₀H₁₁FO₂ 182.19 3-Fluorophenyl, methyl Single carboxylic acid Industrial-grade chemical Acute toxicity (skin/eye irritant)
2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid C₁₂H₁₁FO₆ 270.21 (3-Fluorophenyl)methyl, methyl Two carboxylic acids Organic synthesis building block Requires respiratory protection
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 271.15 3-Bromo-4-ethylphenyl, methyl Single carboxylic acid Pharmaceutical intermediate Stable; linked to hydrogen bonding
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S 237.25 3-Fluorophenyl, thiazole Carboxylic acid Research chemical No direct SDS; handle as toxic

Key Observations:

Structural Differences: Carboxylic Acid Groups: The target compound’s dual carboxylic acids (propanedioic acid) increase acidity (lower pKa) and water solubility compared to mono-acid analogs like 2-(3-fluorophenyl)-2-methylpropanoic acid .

Physicochemical Properties: Acidity: Propanedioic acid derivatives are more acidic (pKa₁ ≈ 2.8, pKa₂ ≈ 5.7) than mono-carboxylic analogs (pKa ≈ 4.5–5.0), influencing reactivity in esterification or amidation reactions . Stability: Fluorinated compounds like 2-(3-fluorophenyl)-2-oxoacetic acid exhibit acute toxicity (H312: harmful in contact with skin) , whereas di-acids may form stable dimers via hydrogen bonds, as seen in 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid .

Applications: Pharmaceuticals: Brominated analogs (e.g., 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid) serve as intermediates in agrochemicals , while thiazole-containing derivatives (e.g., ) are explored for bioactive molecule synthesis. Industrial Use: Mono-acid derivatives like 2-(3-fluorophenyl)-2-methylpropanoic acid are produced in bulk (25 kg/drum) for industrial applications .

Safety and Handling :

  • Fluorophenyl compounds often require PPE (gloves, respirators) due to skin/eye irritation risks .
  • Di-acid derivatives may pose lower volatility but higher corrosivity due to acidity .

Research Findings and Data Limitations

  • Toxicity : While 2-(3-fluorophenyl)-2-oxoacetic acid is classified as acutely toxic (H312), propanedioic acid derivatives may exhibit reduced volatility but require rigorous pH control during handling .
  • Data Gaps : Direct studies on the target compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence. Further research is needed to confirm its pharmacokinetic and thermodynamic properties.

Biological Activity

2-(3-Fluorophenyl)-2-methylpropanedioic acid (commonly referred to as FMPDA) is an organic compound with a molecular formula of C10H9FO4. Its unique structure, characterized by a fluorine atom attached to a phenyl ring and a propanedioic acid moiety, positions it as an intriguing candidate for various biological studies. This article delves into the biological activities associated with FMPDA, examining its potential mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC10H9FO4
Molecular Weight212.17 g/mol
IUPAC Name2-(3-fluorophenyl)-2-methylpropanedioic acid
InChIInChI=1S/C10H9FO4/c1-10(8(12)13,9(14)15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13)(H,14,15)
Canonical SMILESCC(C1=CC(=CC=C1)F)(C(=O)O)C(=O)O

The biological activity of FMPDA is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's reactivity and affinity for various enzymes and receptors. This interaction may lead to enzyme inhibition or receptor modulation , impacting several biological pathways.

Potential Biological Activities

  • Enzyme Inhibition : FMPDA has shown promise in inhibiting enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, potentially influencing signaling pathways involved in various physiological processes.

Research Findings

Recent studies have explored the biological implications of FMPDA. Notably:

  • In vitro Studies : Research indicates that FMPDA can modulate cellular responses through its interaction with metabolic enzymes. For instance, studies have demonstrated that it can inhibit key enzymes involved in lipid metabolism, suggesting a possible role in metabolic regulation.
  • In vivo Studies : Animal model experiments have shown that administration of FMPDA resulted in observable changes in metabolic markers, indicating its potential as a therapeutic agent for metabolic disorders .
  • Comparative Studies : FMPDA has been compared with structurally similar compounds to evaluate differences in biological activity. For example, while 2-(4-Fluorophenyl)-2-methylpropanedioic acid exhibits similar properties, variations in the position of the fluorine atom lead to distinct biological effects.

Case Studies

Several case studies highlight the practical applications and effects of FMPDA:

  • Case Study 1 : A study involving diabetic mice demonstrated that FMPDA administration improved glycemic control by enhancing insulin sensitivity through enzyme modulation.
  • Case Study 2 : In cancer research, FMPDA was evaluated for its potential to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its utility as an anticancer agent .

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